
Dihydrochlorure de 2-phénylpipérazine
Vue d'ensemble
Description
2-Phenylpiperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of recent research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of 2-Phenylpiperazine is C10H14N2, with an average mass of 162.232 Da and a monoisotopic mass of 162.115692 Da . The structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions .Chemical Reactions Analysis
The official method for the determination of piperazine in its formulations is the gravimetric method with 2,4,6-trinitrophenol (picric acid) in the latest editions of most Pharmacopoeia . Other reported methods include colorimetric, spectrophotometric techniques, and chromatographic methods like high-pressure liquid chromatography (HPLC), gas chromatography (GC), and liquid chromatography–mass spectrometry (LC-MS) .Physical and Chemical Properties Analysis
2-Phenylpiperazine has a molecular weight of 162.23 . It is a solid substance with a melting point of 83-87 °C .Applications De Recherche Scientifique
- Agents antipsychotiques: Les dérivés de la 2-phénylpipérazine ont été explorés comme médicaments antipsychotiques potentiels en raison de leurs interactions avec les récepteurs des neurotransmetteurs, notamment les récepteurs de la sérotonine et de la dopamine .
- Recherche sur les antidépresseurs: Les chercheurs étudient les effets antidépresseurs de composés liés à la 2-phénylpipérazine, dans le but de développer de nouvelles thérapies pour les troubles de l'humeur .
- Modulation des récepteurs de la sérotonine: Les composés de la 2-phénylpipérazine interagissent avec les récepteurs de la sérotonine, ce qui en fait des outils précieux pour étudier les voies sérotoninergiques dans le cerveau .
- Modulation de la libération des neurotransmetteurs: Ces composés peuvent influencer la libération des neurotransmetteurs, affectant la transmission synaptique et la communication neuronale .
- Blocs de construction pour les composés hétérocycliques: La 2-phénylpipérazine sert de bloc de construction polyvalent dans la synthèse de diverses molécules hétérocycliques .
- Études d'interaction protéine-protéine: Les chercheurs utilisent des dérivés de la 2-phénylpipérazine pour sonder les interactions protéine-protéine et comprendre les processus cellulaires .
- Activité antiproliférative: Certains dérivés de la 2-phénylpipérazine présentent des effets antiprolifératifs contre les cellules cancéreuses, ce qui en fait des candidats potentiels pour les thérapies ciblées .
- Ligands pour les complexes métalliques: Les dérivés de la 2-phénylpipérazine peuvent agir comme ligands dans les complexes de coordination, influençant leurs propriétés et leur réactivité .
Chimie médicinale et développement de médicaments
Neurosciences et neuropharmacologie
Synthèse organique et biologie chimique
Recherche sur le cancer
Science des matériaux et chimie de coordination
Chimie analytique et méthodes de détection
Mécanisme D'action
Target of Action
2-Phenylpiperazine dihydrochloride is a derivative of piperazine, a class of compounds that have been found to interact with GABA receptors . The GABA (gamma-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
Piperazine compounds, including 2-Phenylpiperazine dihydrochloride, are believed to mediate their action by binding directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
GABA is an inhibitory neurotransmitter, and its activation typically results in a decrease in neuronal excitability .
Pharmacokinetics
It’s known that upon entry into the systemic circulation, piperazine compounds are partly oxidized and partly eliminated as an unchanged compound .
Result of Action
The primary result of 2-Phenylpiperazine dihydrochloride’s action is the paralysis of parasites, allowing the host body to easily remove or expel the invading organism . This is due to the compound’s interaction with GABA receptors, which leads to hyperpolarization and subsequent paralysis .
Safety and Hazards
Orientations Futures
While specific future directions for 2-Phenylpiperazine dihydrochloride are not mentioned in the search results, it is clear that there is ongoing research into the synthesis of piperazine derivatives . This suggests that the compound may have potential applications in the development of new drugs and therapies.
Analyse Biochimique
Biochemical Properties
2-Phenylpiperazine dihydrochloride plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with serotonin receptors, where it acts as a serotonin receptor agonist. This interaction influences the release and reuptake of serotonin, thereby affecting mood and behavior. Additionally, 2-Phenylpiperazine dihydrochloride has been shown to interact with GABA receptors, which are crucial for inhibitory neurotransmission in the central nervous system .
Cellular Effects
The effects of 2-Phenylpiperazine dihydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, 2-Phenylpiperazine dihydrochloride enhances the release of neurotransmitters such as serotonin and dopamine, leading to altered neuronal activity and synaptic plasticity. It also affects the expression of genes involved in neurotransmitter synthesis and degradation, thereby impacting overall cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Phenylpiperazine dihydrochloride exerts its effects through several mechanisms. It binds to serotonin and GABA receptors, leading to the activation or inhibition of these receptors. This binding results in changes in intracellular signaling cascades, such as the cAMP pathway and the phosphoinositide pathway. Additionally, 2-Phenylpiperazine dihydrochloride can inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters, thereby increasing the levels of serotonin and dopamine in the synaptic cleft .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenylpiperazine dihydrochloride change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and moisture. Long-term studies have shown that 2-Phenylpiperazine dihydrochloride can have sustained effects on cellular function, particularly in neuronal cells. These effects include prolonged changes in neurotransmitter levels and receptor sensitivity, which can persist even after the compound has been metabolized .
Dosage Effects in Animal Models
The effects of 2-Phenylpiperazine dihydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and reduce anxiety-like behaviors. At high doses, it can induce toxic effects, such as neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without causing adverse effects .
Metabolic Pathways
2-Phenylpiperazine dihydrochloride is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be further processed by conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion. The compound also affects metabolic flux by altering the levels of key metabolites involved in neurotransmitter synthesis and degradation .
Transport and Distribution
Within cells and tissues, 2-Phenylpiperazine dihydrochloride is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound interacts with transporters and binding proteins, such as the serotonin transporter and albumin, which facilitate its distribution and localization within specific tissues. Accumulation of 2-Phenylpiperazine dihydrochloride has been observed in the brain, liver, and kidneys .
Subcellular Localization
The subcellular localization of 2-Phenylpiperazine dihydrochloride is crucial for its activity and function. The compound is primarily localized in the cytoplasm and can be found in various organelles, such as the endoplasmic reticulum and mitochondria. Targeting signals and post-translational modifications, such as phosphorylation, play a role in directing 2-Phenylpiperazine dihydrochloride to specific compartments within the cell. This localization is essential for its interaction with receptors and enzymes involved in neurotransmitter regulation .
Propriétés
IUPAC Name |
2-phenylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-2-4-9(5-3-1)10-8-11-6-7-12-10;;/h1-5,10-12H,6-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYKYAFGKCUWRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589997 | |
| Record name | 2-Phenylpiperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872139-22-5 | |
| Record name | 2-Phenylpiperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


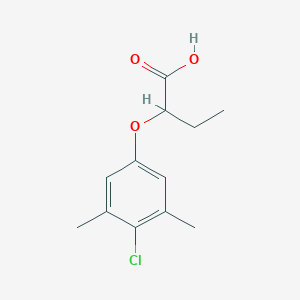
![Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)-](/img/structure/B1356405.png)
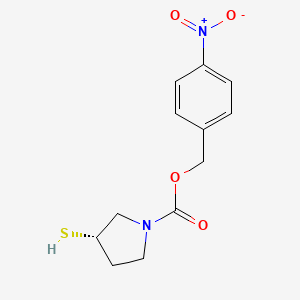
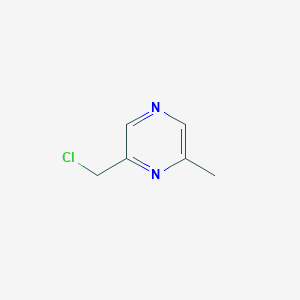
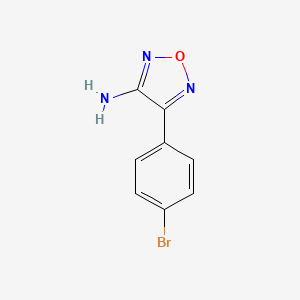
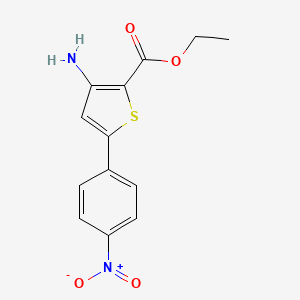

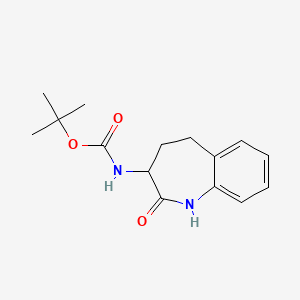
![1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B1356421.png)
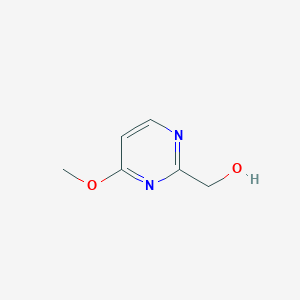


![C-{4-[N'-(4-Chloro-butylidene)-hydrazino]-phenyl}-N-methyl-methanesulfonamide](/img/structure/B1356428.png)

